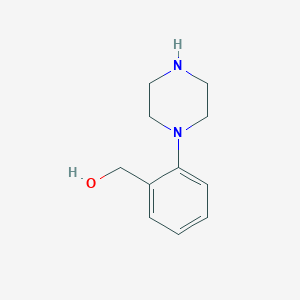

2-(1-Piperazinyl)benzyl alcohol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2-piperazin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQWOCMZRVUREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622297 | |

| Record name | [2-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321909-01-7 | |

| Record name | [2-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Classification Within Organic Compounds

2-(1-Piperazinyl)benzyl alcohol is characterized by a distinct molecular architecture that combines a piperazine (B1678402) ring, a benzyl (B1604629) alcohol moiety, and a phenyl group. lookchem.com Its systematic IUPAC name is (2-(piperazin-1-yl)phenyl)methanol. lookchem.com

The structure features a six-membered heterocyclic piperazine ring attached to a benzene (B151609) ring at position 2, which in turn bears a hydroxymethyl group. This unique combination of functional groups—a secondary amine, a tertiary amine, a primary alcohol, and an aromatic ring—classifies it as a polyfunctional organic compound. lookchem.comwikipedia.orgebi.ac.uk The presence of both a basic piperazine moiety and an acidic hydroxyl group imparts amphoteric characteristics to the molecule.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Boiling Point | 374.8 °C at 760 mmHg |

| Flash Point | 180.4 °C |

| Density | 1.120 g/cm³ |

| Vapor Pressure | 2.79E-06 mmHg at 25°C |

| Refractive Index | 1.569 |

Note: This data is compiled from various chemical databases and may have slight variations depending on the source. lookchem.com

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 2-(1-Piperazinyl)benzyl Alcohol Skeleton

N-Alkylation Reactions Employing Benzyl (B1604629) Alcohol Precursors

N-alkylation of piperazine (B1678402) with suitable benzyl alcohol precursors represents a direct and effective method for assembling the target molecule. This strategy often involves the reaction of piperazine with a benzyl halide or a related derivative where one of the ortho positions is functionalized with a hydroxymethyl group or a precursor that can be readily converted to it. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction. prepchem.comgoogle.com A key consideration in this approach is the control of mono- versus di-alkylation of the piperazine ring, which can often be managed by adjusting the stoichiometry of the reactants and the reaction conditions. google.com

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative for the N-alkylation of amines with alcohols. nih.gov This process, often catalyzed by transition metal complexes, allows for the direct coupling of an amine and an alcohol with the liberation of water as the only byproduct. nih.gov While specific examples for the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the general principle suggests its potential applicability.

Reductive Amination Approaches Utilizing Benzaldehyde (B42025) Intermediates with Piperazine

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this approach would theoretically involve the reaction of 2-(hydroxymethyl)benzaldehyde (B1295816) with piperazine, followed by reduction of the resulting iminium ion intermediate. However, the more common and practical application of this strategy involves the reductive amination of a benzaldehyde derivative with a pre-formed piperazine-containing fragment.

For instance, the synthesis can commence with 2-(piperazin-1-yl)benzaldehyde, which can then be reduced to the corresponding benzyl alcohol. uni.lu The initial 2-(piperazin-1-yl)benzaldehyde can be prepared through various means, including the reaction of 2-fluorobenzaldehyde (B47322) with piperazine. nih.gov The subsequent reduction of the aldehyde to the alcohol can be achieved using a variety of standard reducing agents, such as sodium borohydride.

Reductive amination reactions are also central to the synthesis of more complex piperazine-containing structures, often employing mild reducing agents like sodium triacetoxyborohydride. nih.gov These reactions showcase the versatility of this approach in building diverse molecular architectures around the piperazine core. nih.govnih.gov

Formation of Piperazine-Containing Alcohols via Grignard Reagents

Grignard reagents provide a classic and highly effective method for the formation of carbon-carbon bonds and the synthesis of alcohols. khanacademy.orgkhanacademy.org To synthesize this compound using this approach, a Grignard reagent would be reacted with a suitable aldehyde or ketone.

One potential route involves the reaction of a Grignard reagent derived from a protected 2-halobenzyl alcohol with a piperazine-containing electrophile. Alternatively, and more practically, a Grignard reagent can be reacted with 2-(piperazin-1-yl)benzaldehyde. researchgate.neteurekaselect.com The addition of an alkyl or aryl Grignard reagent to the aldehyde would result in the formation of a secondary alcohol. Specifically, the use of methylmagnesium bromide would yield 1-(2-(1-piperazinyl)phenyl)ethanol. To obtain the primary alcohol, this compound, the Grignard reagent would need to react with formaldehyde, with the piperazine moiety already incorporated into the Grignard reagent's structure, a less common synthetic strategy. A more direct synthesis of benzyl alcohol itself can be achieved by reacting a phenyl Grignard reagent with formaldehyde. doubtnut.comyoutube.com

Synthesis Routes Involving Halogenated Benzyl Compounds and Piperazine

The reaction between a halogenated benzyl compound and piperazine is a fundamental and widely employed method for the synthesis of benzylpiperazine derivatives. prepchem.comorgsyn.org To specifically obtain this compound, the starting material would be a 2-(halomethyl)benzyl alcohol or a protected version thereof.

The direct reaction of 2-chloropyrimidine (B141910) with an excess of anhydrous piperazine in ethanol (B145695) demonstrates a similar nucleophilic aromatic substitution followed by in-situ reaction to form a piperazinyl-substituted heterocycle. prepchem.com This highlights the general reactivity of halogenated aromatic systems with piperazine. The synthesis of 1-benzylpiperazine (B3395278) from piperazine and benzyl chloride is a well-established procedure that can be adapted for substituted benzyl chlorides. orgsyn.org

Functional Group Transformations and Derivatization

Once the this compound core is assembled, the benzylic alcohol moiety serves as a key handle for further functionalization, enabling the synthesis of a diverse array of derivatives.

Oxidation Reactions of the Benzylic Alcohol Moiety

The oxidation of the benzylic alcohol in this compound to the corresponding aldehyde, 2-(1-piperazinyl)benzaldehyde, or carboxylic acid is a critical transformation in the synthesis of many biologically active compounds.

Various oxidizing agents and conditions can be employed to achieve this transformation. For instance, the oxidation of benzyl alcohol itself to benzaldehyde can be accomplished using catalysts such as gold-palladium nanoparticles supported on titanium dioxide or carbon. rsc.org These solvent-free conditions offer an environmentally friendly approach to this important reaction. rsc.org The choice of catalyst and reaction conditions can influence the selectivity towards the aldehyde or the over-oxidized carboxylic acid product. rsc.org

The resulting 2-(1-piperazinyl)benzaldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions, including reductive amination, condensation reactions, and the formation of various heterocyclic systems. nih.govcsu.edu.au This highlights the strategic importance of the oxidation of the benzylic alcohol in expanding the chemical diversity of derivatives originating from the this compound scaffold.

An in-depth examination of the chemical compound this compound reveals a molecule with significant potential in organic synthesis and medicinal chemistry. lookchem.com This article explores advanced synthetic methodologies and chemical transformations related to this compound, focusing on modifications of its key functional groups and the application of modern, sustainable synthetic techniques.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within the 2-(1-Piperazinyl)benzyl alcohol molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom's position in the chemical structure.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic, benzylic, and piperazinyl protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and connectivity of the protons.

Key expected signals in a typical solvent like CDCl₃ would include:

A multiplet in the aromatic region (approx. δ 7.2-7.5 ppm) corresponding to the four protons on the benzene (B151609) ring.

A singlet for the benzylic methylene (B1212753) protons (-CH₂OH) appearing around δ 4.7 ppm.

Signals for the eight protons of the piperazine (B1678402) ring, which would appear as two distinct multiplets due to their different chemical environments. The four protons adjacent to the benzene ring would be expected around δ 3.0-3.2 ppm, while the other four protons adjacent to the NH group would appear at a slightly different shift.

A broad singlet corresponding to the hydroxyl (-OH) and amine (-NH) protons, the positions of which are variable and depend on concentration and temperature.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~7.40 - 7.20 | Multiplet (m) | Ar-H (4H, aromatic protons) |

| ~4.75 | Singlet (s) | -CH₂ OH (2H, benzylic protons) |

| ~3.15 | Multiplet (m) | Piperazine protons (4H, -CH₂-N-Ar) |

| ~3.00 | Multiplet (m) | Piperazine protons (4H, -CH₂-NH) |

| Variable | Broad Singlet (br s) | -OH and -NH (2H) |

Note: Exact chemical shifts and multiplicities can vary based on the solvent and instrument used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Expected key signals include:

Signals in the aromatic region (approx. δ 120-150 ppm) for the six carbons of the benzene ring. The carbon atom attached to the piperazine group and the one attached to the hydroxymethyl group will have distinct chemical shifts from the others.

A signal for the benzylic carbon (-C H₂OH) typically found around δ 65 ppm.

Two signals for the piperazine ring carbons, corresponding to the carbons attached to the aromatic ring and those adjacent to the NH group, typically in the δ 45-55 ppm range.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~148 - 122 | Aromatic Carbons (6C) |

| ~65 | Benzylic Carbon (-C H₂OH) |

| ~53 | Piperazine Carbons (2C, -C H₂-N-Ar) |

| ~46 | Piperazine Carbons (2C, -C H₂-NH) |

Note: Chemical shifts are approximate and depend on experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum provides clear evidence for the hydroxyl, amine, and aromatic components of the structure.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |

| ~3300 | N-H Stretch | Secondary Amine (-NH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2800 | C-H Stretch | Aliphatic (CH₂) |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1220 | C-N Stretch | Aryl-N |

The broad absorption band in the 3400-3200 cm⁻¹ region is a definitive characteristic of the O-H stretching vibration from the alcohol group, often overlapping with the N-H stretch of the piperazine ring. The presence of both aromatic and aliphatic C-H stretches further confirms the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₆N₂O, corresponding to a molecular weight of 192.26 g/mol .

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the polarity of this compound can make it challenging for GC analysis without derivatization, this method can be used to assess purity and identify volatile impurities. In a GC-MS experiment, the compound would first be separated on a capillary column and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion (M⁺) at m/z 192, along with characteristic fragment ions resulting from the cleavage of the molecule.

LC-MS is particularly well-suited for the analysis of polar and thermally sensitive compounds like this compound. Using techniques like electrospray ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 193. This technique is invaluable for confirming the molecular weight of the synthesized compound and for pharmacokinetic studies where the compound is analyzed in complex biological matrices. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS) to further confirm the structure.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 193 | [M+H]⁺ | Protonated Molecular Ion (in ESI-MS) |

| 192 | [M]⁺ | Molecular Ion (in EI-MS) |

| 174 | [M-H₂O]⁺ | Loss of water from the molecular ion |

| 161 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |

Elemental Analysis for Compositional Verification (CHN-EA)

Elemental Analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the weight percentages of these elements in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The analysis involves combusting a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The percentage of each element is then calculated. For this compound (C₁₁H₁₆N₂O), the theoretical elemental composition can be calculated and compared against the experimental results. A close correlation between the theoretical and found values provides strong evidence of the compound's purity and correct elemental composition. This technique has been a standard for the characterization of novel piperazine-containing compounds. lew.ro

Table 2: Theoretical vs. Experimental Elemental Analysis Data for a Hypothetical Pure Sample of this compound

| Element | Theoretical % | Experimental % (Illustrative) |

|---|---|---|

| Carbon (C) | 68.72 | 68.70 |

| Hydrogen (H) | 8.39 | 8.41 |

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture. It is widely employed to monitor the progress of a chemical synthesis, identify compounds, and determine the purity of a substance. In the synthesis of this compound, TLC would be used to track the conversion of starting materials to the final product.

A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates, depending on their polarity and affinity for the adsorbent. The separation is visualized under UV light or by using a staining agent. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. For instance, in the synthesis of related compounds, specific solvent systems are developed for effective separation. mdpi.com

Table 3: Illustrative TLC System for Monitoring a Reaction

| Component | Rf Value (Illustrative) | Visualization |

|---|---|---|

| Starting Material A | 0.8 | UV active |

| Starting Material B | 0.2 | UV active |

For quantitative analysis and stringent purity assessment, more advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) are developed and validated. The development of a robust HPLC method is critical for the quality control of any potential pharmaceutical compound.

Method development for this compound would involve a systematic process of selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve optimal separation of the target compound from any impurities or related substances. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is a common starting point for a molecule of this nature.

Once developed, the method must be validated according to established guidelines (e.g., from the International Council for Harmonisation - ICH) to ensure it is accurate, precise, specific, linear, and robust. Validation parameters include:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

While a specific validated HPLC method for this compound is not publicly available, the principles of method development for similar piperazine-containing molecules would be applied.

Table 4: Illustrative Parameters for an HPLC Method

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Biological and Pharmacological Research Perspectives

Investigation of Antimicrobial Activities

The core structure of 2-(1-Piperazinyl)benzyl alcohol incorporates features common to many antimicrobial agents. The benzyl (B1604629) alcohol group is known for its microbicidal properties, while the piperazine (B1678402) ring is a scaffold present in numerous compounds developed for antibacterial and antifungal purposes. google.comgoogle.com

Derivatives of benzyl alcohol have demonstrated notable antibacterial efficacy. Studies on various synthesized benzyl alcohol derivatives have shown them to be potent against Gram-negative bacteria like Pseudomonas aeruginosa and, in some cases, against Gram-positive bacteria such as Staphylococcus aureus. researchgate.netresearchgate.net The activity of these compounds often appears to be concentration-dependent. researchgate.net

Similarly, the piperazine nucleus is a key component in many potent antimicrobial agents. nih.gov For instance, certain piperazine derivatives have shown significant activity against resistant bacterial strains. One study found that specific 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives were more potent than the reference drug ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov Another novel piperazine derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibited bactericidal activity against S. epidermidis, S. aureus, and MRSA, with Minimum Bactericidal Concentration (MBC) values of 1.25 µg/mL, 5.0 µg/mL, and 10 µg/mL, respectively. nih.gov

The structural components of this compound are also relevant in the context of antifungal research. Benzyl alcohol itself is known to have an effect against fungi. researchgate.net Research into derivatives has shown promise; for example, 2-acyl-1,4-benzohydroquinones have demonstrated significant antifungal properties against various Candida species and filamentous fungi. mdpi.com One such derivative, 2-octanoylbenzohydroquinone, showed MIC values as low as 2 to 4 μg/mL against Candida krusei and Rhizopus oryzae. mdpi.com

Furthermore, the incorporation of a substituted benzyl-piperazinyl group into other chemical scaffolds has yielded compounds with high antifungal activity. A series of triazole derivatives containing this moiety exhibited potent, broad-spectrum activity against eight common pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with performance exceeding that of fluconazole (B54011) and terbinafine (B446) in preliminary tests. nih.gov

Research into the mechanisms behind the antimicrobial effects of related compounds points to several potential pathways. One significant target is Glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the hexosamine biosynthesis pathway, which is essential for building microbial cell walls. nih.govnih.gov Molecular docking studies on certain benzyl alcohol derivatives have revealed that they fit into the active site of the GlcN-6-P synthase receptor, suggesting that their antibacterial action may stem from inhibiting this enzyme. researchgate.net

Another proposed mechanism for related piperazine compounds is the inhibition of DNA gyrase. nih.gov This enzyme is vital for bacterial DNA replication. A study on the piperazine derivative PNT demonstrated a dose-dependent inhibition of DNA gyrase supercoiling activity, identifying this as a key part of its antimicrobial action. nih.gov

Exploration of Neuropharmacological Effects

The arylpiperazine structural motif, of which this compound is a member, is a well-established scaffold in neuropharmacology, known for its interaction with various G protein-coupled receptors. nih.gov

Compounds containing the piperazine ring are integral to the development of agents targeting the central nervous system. rsc.org Research has focused on their ability to bind to various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic medications. rsc.orgnih.gov

The interaction of benzylpiperazine derivatives with dopamine receptors, particularly the D2 subtype, has been a subject of significant study. The D2 receptor is a primary target for antipsychotic drugs. nih.govbg.ac.rs Docking studies of 1-benzyl-4-arylpiperazines have shown that these ligands bind effectively to the D2 receptor. nih.govbg.ac.rs The binding is stabilized by an interaction between the protonated piperazine nitrogen and the Asp 86 residue of the receptor. nih.govbg.ac.rs The affinity of these compounds for the D2 receptor can be influenced by substituents on the aryl rings. For example, introducing electron-donating groups or an additional aromatic ring tends to increase binding affinity. nih.gov

Receptor Binding Affinities and Modulatory Effects

Serotonin Receptors (e.g., 5-HT1A) and Associated Pathways (BDNF/PKA)

Derivatives of this compound have been investigated for their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov Studies on 1,2,4-trisubstituted piperazine derivatives have shown that these compounds can exhibit high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The introduction of a third substituent on the piperazine ring can, in some cases, enhance the affinity for 5-HT2A receptors while maintaining or slightly improving the affinity for 5-HT1A receptors. nih.gov

In vivo and in vitro studies have demonstrated that certain trisubstituted piperazines act as partial agonists at postsynaptic 5-HT1A receptors. nih.gov Furthermore, some of these compounds have shown characteristics of presynaptic 5-HT1A agonists. nih.gov The stimulation of 5-HT1A receptors has been linked to increased cell proliferation in the dentate gyrus of the hippocampus. nih.gov The balance between 5-HT1A and 5-HT2 receptor activity is crucial, as they can have opposing effects on neurogenesis. nih.gov

While the direct effect of this compound on the Brain-Derived Neurotrophic Factor (BDNF)/Protein Kinase A (PKA) pathway has not been explicitly detailed in the provided context, the modulation of serotonin receptors, especially 5-HT1A, is known to influence these downstream signaling cascades, which play a significant role in neuronal plasticity and survival.

Alpha-Adrenergic Receptors

The interaction of piperazine derivatives with alpha-adrenergic receptors has been a subject of study. For instance, piperazinylimidazo[1,2-a]pyrazines have demonstrated selective affinity for alpha-adrenergic receptor subtypes in vitro. nih.gov Specifically, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine has shown high selectivity for the alpha-2 adrenergic receptor. nih.gov The affinity for these receptors can be influenced by structural modifications, such as the reduction of the imidazo (B10784944) ring, which tends to lower the affinity for the alpha-2 receptor without affecting the affinity for the alpha-1 receptor. nih.gov

Sigma-1 (σ1) Receptors

The sigma-1 (σ1) receptor, a unique transmembrane protein located at the endoplasmic reticulum, has been identified as a target for benzylpiperazine derivatives. nih.gov Unlike G protein-coupled receptors, the σ1 receptor functions as a molecular chaperone. nih.gov Certain benzylpiperazine derivatives have been synthesized and shown to possess high affinity for the σ1 receptor, acting as antagonists. nih.govacs.org This antagonism is considered a key mechanism for their observed antinociceptive and anti-allodynic effects. nih.gov The binding affinity of these compounds can be optimized by modifying the hydrophobic groups and the linker connecting them to the piperazine moiety. nih.govacs.org

Antinociceptive and Anti-Allodynic Properties

Several studies have demonstrated the significant antinociceptive and anti-allodynic properties of benzylpiperazine derivatives, which are structurally related to this compound. nih.govacs.org These effects are largely attributed to their antagonist activity at the sigma-1 (σ1) receptor. nih.gov

In preclinical mouse models of pain, such as the formalin test for inflammatory pain and the chronic constriction injury (CCI) model for neuropathic pain, these compounds have shown dose-dependent antinociceptive and anti-allodynic effects. nih.govacs.org For example, a specific benzylpiperazine derivative produced anti-allodynic effects comparable to the established drug gabapentin. nih.gov These findings support the development of benzylpiperazine-based σ1 receptor antagonists as potential treatments for chronic pain conditions. nih.govacs.org

Anti-Inflammatory Potential and Related Mechanisms

Hydroxybenzyl alcohol, a component of the broader chemical class to which this compound belongs, has demonstrated anti-inflammatory properties. nih.gov It can inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in macrophage cells activated by lipopolysaccharides (LPS). nih.gov Additionally, it has been shown to reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov

Derivatives of piperazine have also been explored for their anti-inflammatory effects. Some piperlotine derivatives, which contain a piperazine ring, have exhibited significant in vivo anti-inflammatory activity in mouse models of acute inflammation. scielo.org.mx The anti-inflammatory activity of these compounds can be influenced by the electronic properties of substituents on the phenyl ring. scielo.org.mx Furthermore, some piper species extracts and their constituents have shown anti-inflammatory potential by inhibiting the expression of cell adhesion molecules like ICAM-1, VCAM-1, and E-selectin, which are crucial for the inflammatory response. nih.gov

Cyclooxygenase (COX) Inhibition Profiling (e.g., COX-2 Selectivity)

No studies were found that have evaluated this compound for its ability to inhibit COX-1 or COX-2 enzymes. Research on other piperazine-containing molecules has shown varied activity as COX inhibitors, but these findings are specific to the tested structures and cannot be attributed to this compound.

Antispasmodic Activity Investigations

There is no available literature detailing any investigation into the potential antispasmodic effects of this compound.

Antioxidant Activity Profiling

The antioxidant potential of this compound has not been reported in scientific literature. While studies on other piperazine derivatives and some hydroxybenzyl alcohols have been conducted to assess their antioxidant capabilities, no such data exists for this specific compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

No structure-activity relationship (SAR) studies have been published that include this compound. SAR studies require a series of related compounds to be synthesized and tested to determine how specific structural features influence biological activity. The absence of any biological data for this compound indicates that it has not been included in such a study.

Computational and Theoretical Chemical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies on compounds structurally related to 2-(1-Piperazinyl)benzyl alcohol have successfully predicted their binding modes and affinities with various biological targets. For instance, a series of piperazinebenzylalcohols were investigated as antagonists for the melanocortin-4 receptor (MC4R). lookchem.com Docking experiments revealed that several benzyl (B1604629) alcohol derivatives displayed potent binding affinities in the low nanomolar range (Kᵢ < 10 nM). lookchem.com

In a study on 2-piperazin-1-yl-quinazolines, which share the piperazine (B1678402) moiety, docking experiments were crucial in determining the key interactions between the ligands and the αIIbβ3 integrin receptor. nih.gov These simulations identified specific binding modes and found correlations between the calculated docking scores and the experimentally observed binding affinities. nih.gov Similarly, docking of 2,6-dichlorobenzyl alcohol, a substituted benzyl alcohol, into the active site of the aryl hydrocarbon receptor predicted the formation of a stable complex with a binding affinity of -4.4 kcal/mol, suggesting potential inhibitory activity. theaic.org

The binding of N-benzylpiperazine derivatives to sigma-1 (σ₁) receptors has also been explored. nih.gov Structure-affinity relationship studies showed that compounds like N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine exhibit high potency and selectivity for the σ₁ receptor, with a binding affinity (Kᵢ) of 2.7 nM. nih.gov These studies highlight that the benzyl and piperazine moieties are key pharmacophoric features for binding to specific receptors.

Table 1: Examples of Binding Affinities from Docking Studies on Related Compounds

| Compound/Derivative Class | Target Receptor | Reported Binding Affinity/Score | Source |

|---|---|---|---|

| Piperazinebenzylalcohols | Melanocortin-4 Receptor (MC4R) | Kᵢ < 10 nM | lookchem.com |

| 2,6-Dichlorobenzyl alcohol | Aryl Hydrocarbon Receptor | -4.4 kcal/mol | theaic.org |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | Sigma-1 (σ₁) Receptor | Kᵢ = 2.7 nM | nih.gov |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | Sigma-1 (σ₁) Receptor | Kᵢ = 2.6 nM | nih.gov |

Quantitative binding energy calculations provide a numerical estimate of the strength of the ligand-receptor interaction. In the docking study of 2,6-dichlorobenzyl alcohol with the aryl hydrocarbon receptor, the calculated binding energy was -4.4 kcal/mol. theaic.org Such values are instrumental in ranking potential drug candidates and understanding the thermodynamic stability of the ligand-protein complex. These calculations typically sum up the energetic contributions from various types of interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, to arrive at a final binding energy value.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and stability.

MD simulations of benzyl alcohol embedded in a lipid membrane have shown that the molecule exhibits clear anisotropy in its rotational and translational diffusion. um.es The orientation of the benzyl alcohol molecules can be defined by vectors within the aromatic ring and perpendicular to it. um.es Further studies using MD simulations have examined the distribution and average orientation of benzyl alcohol in bilayers, revealing that the aromatic ring possesses a unique average orientation, which is influenced by hydrogen bonding between the alcohol's hydroxyl proton and the solvent. nih.gov

For the piperazine component, conformational analysis of 2-substituted piperazines indicates a strong preference for the axial conformation of the substituent. nih.gov In ether-linked 2-substituted piperazines, this axial conformation is further stabilized by an intramolecular hydrogen bond. nih.gov Temperature-dependent NMR studies combined with computational analysis of N-benzoylated piperazines have shown that these molecules exist as distinct conformers at room temperature due to the restricted rotation of the amide bond and the interconversion of the piperazine ring's chair conformations. rsc.org MD simulations of piperazine-immobilized polyvinyl alcohol membranes have also been used to analyze the structural and dynamic properties of surrounding water molecules, which is crucial for understanding material performance in applications like CO₂ capture. nitech.ac.jp

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules.

DFT studies on substituted benzyl alcohols and piperazine derivatives provide valuable electronic data. theaic.org For 2,6-dichlorobenzyl alcohol, calculations using the B3LYP functional determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). theaic.org The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. The ionization potential (I) and electron affinity (A) were calculated from these orbital energies as I = -E(HOMO) and A = -E(LUMO). theaic.org

Natural Bond Orbital (NBO) analysis is often employed to understand charge delocalization and hyperconjugative interactions that contribute to molecular stability. theaic.orgresearchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visualizes the charge distribution across the molecule. theaic.org For 2,6-dichlorobenzyl alcohol, the MEP map showed negative potential regions around the oxygen atom and the phenyl ring, indicating sites susceptible to electrophilic attack, while positive regions were located over the hydrogen atoms. theaic.org Similar DFT calculations on a related compound, 1-(pyrazin-2-yl) piperidin-2-ol, also utilized NBO analysis to confirm the presence of intramolecular hydrogen bonds and electron delocalization. researchgate.net

Table 2: Electronic Properties from DFT Calculations on Related Compounds

| Compound | Property | Calculated Value (eV) | Method | Source |

|---|---|---|---|---|

| 2,6-Dichlorobenzyl alcohol | Ionization Potential (I) | 8.086 | B3LYP | theaic.org |

| 2,6-Dichlorobenzyl alcohol | Electron Affinity (A) | 4.413 | B3LYP | theaic.org |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | HOMO-LUMO Energy Gap | 4.0319 | B3LYP/6-311G(d,p) | nih.gov |

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced Analogues with Enhanced Bioactivity

Future research will likely focus on the rational design and synthesis of advanced analogues of 2-(1-piperazinyl)benzyl alcohol to enhance their biological activity and selectivity for various therapeutic targets. The piperazine (B1678402) and benzyl (B1604629) moieties offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. nih.govresearchgate.net

One promising direction is the development of derivatives targeting specific receptors and enzymes. For instance, by modifying the benzyl and piperazine rings, it is possible to create potent and selective ligands for targets such as the α2δ-1 subunit of voltage-gated calcium channels, which is relevant for the treatment of neuropathic pain. nih.gov Research into piperazinyl bicyclic derivatives has shown that modifications to the central scaffold can reduce lipophilicity, potentially improving ADME (absorption, distribution, metabolism, and excretion) properties and selectivity. nih.gov

Furthermore, the synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active motifs is an emerging area. For example, the creation of conjugates with 1,2,3-triazoles has yielded compounds with significant cytotoxic activity against cancer cell lines. rsc.org Detailed structure-activity relationship (SAR) studies on these new analogues will be crucial to identify key structural features responsible for their enhanced bioactivity.

A summary of exemplary bioactive piperazine derivatives and their activities is presented in Table 1.

Table 1: Examples of Bioactive Piperazine Derivatives

| Compound Class | Biological Target/Activity | Key Findings |

|---|---|---|

| Piperazinyl Bicyclic Derivatives | Selective ligands for the α2δ-1 subunit of voltage-gated calcium channels | Compound 16RR showed high selectivity and an improved analgesic efficacy-safety ratio in mice compared to pregabalin. nih.gov |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Conjugates | Tubulin polymerization inhibition, anticancer activity | Compound 10ec displayed high cytotoxicity against the BT-474 cancer cell line with an IC50 value of 0.99 ± 0.01 μM. rsc.org |

In-depth Mechanistic Studies of Biological Actions

To fully exploit the therapeutic potential of this compound and its analogues, in-depth mechanistic studies are essential. Future research should aim to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

For analogues showing anticancer properties, it is important to investigate their mechanism of cell death. Studies on related compounds, such as certain (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have indicated that they can induce apoptosis and cause cell cycle arrest at the sub-G1 and G2/M phases. rsc.org Further research could explore if derivatives of this compound share this mechanism, potentially through the inhibition of tubulin polymerization. rsc.org

In the context of neurological disorders, where piperazine derivatives have shown promise, mechanistic studies could focus on their interaction with specific neurotransmitter receptors or ion channels. For example, some hydrazone derivatives containing a pyrazinyl moiety have been found to induce an accumulation of reactive oxygen species (ROS) and disrupt mitochondrial function in parasites, a mechanism that could be explored for other applications. nih.govnih.gov The benzyl alcohol component itself is known to act by inhibiting the closing of respiratory spiracles in lice, leading to asphyxiation, indicating that even the simpler components of the scaffold can have distinct biological activities. drugbank.com

Development of Novel Analytical and Detection Methods

As new analogues of this compound are synthesized and evaluated, the development of sensitive and reliable analytical methods for their detection and quantification will be crucial. These methods are vital for pharmacokinetic studies, metabolism research, and quality control. mdpi.com

Future work could focus on developing and validating new chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile method that has been successfully used for the simultaneous estimation of benzyl alcohol and other active pharmaceutical ingredients in formulations. jetir.org Similarly, gas chromatography-mass spectrometry (GC-MS) offers a robust and specific method for the determination of benzyl alcohol in various matrices, including injectable suspensions and workplace air. scholarsresearchlibrary.comresearchgate.net These techniques could be adapted for the analysis of this compound and its derivatives.

The development of stability-indicating methods will also be important to assess the degradation of these compounds under various stress conditions, which is a key requirement for regulatory approval of any new drug candidate. jetir.org Furthermore, advanced techniques like capillary electrophoresis and nano-liquid chromatography could be explored for the chiral separation of enantiomers if stereoisomers of the analogues exhibit different biological activities. mdpi.com

A summary of relevant analytical techniques is provided in Table 2.

Table 2: Analytical Methods for Benzyl Alcohol and Related Compounds

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of benzyl alcohol in injectable suspensions. | Quantifier ion m/z 79, Qualifier ion m/z 108 and 109. scholarsresearchlibrary.com |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Simultaneous estimation of doxepin, benzyl alcohol, and capsaicin. | Symmetry C18 column, UV detection at 273nm. jetir.org |

Potential Applications in Pharmaceutical Lead Discovery and Optimization

The this compound scaffold holds significant potential for pharmaceutical lead discovery and optimization. The piperazine ring is a well-established pharmacophore that can improve the pharmacokinetic properties of a drug candidate, such as its solubility and oral bioavailability. nih.govresearchgate.net

This scaffold can be utilized as a starting point for the design of multi-target-directed ligands (MTDLs), which is a promising strategy for treating complex multifactorial diseases like Alzheimer's. jneonatalsurg.com For instance, benzylpiperazine derivatives are being investigated as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.com In silico studies, including molecular docking and molecular dynamics simulations, can be employed to rationally design new derivatives with enhanced binding affinities for multiple targets. jneonatalsurg.com

常见问题

Basic: What are the common synthetic routes for preparing 2-(1-piperazinyl)benzyl alcohol, and how are reaction conditions optimized?

This compound is typically synthesized via condensation reactions. A key method involves reacting 2-hydroxybenzaldehyde derivatives with 2-(1-piperazinyl)ethylamine to form Schiff base intermediates, followed by reduction or functionalization . Optimization includes:

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .

- Catalytic additives : Acid catalysts (e.g., perchloric acid) improve electrophilic substitution efficiency in benzylation reactions .

Statistical experimental designs (e.g., Yates pattern) are used to model interactions between variables like molar ratios and catalyst loading, achieving >90% yields in optimized cases .

Advanced: How can mechanistic studies resolve contradictions in catalytic oxidation pathways of this compound derivatives?

Discrepancies arise in oxidation outcomes (e.g., benzaldehyde vs. benzoic acid) due to divergent catalytic mechanisms:

- Electrochemical oxidation : Cyclic voltammetry reveals that NiCo₂O₄ electrocatalysts promote direct oxidation to benzoic acid via hydroxyl radical intermediates, with onset potentials shifted by ~0.2 V compared to Pt .

- Chemical oxidation : Cu(II)-Schiff base complexes with H₂O₂ favor selective benzaldehyde formation (80–90% yield) due to ligand-controlled radical pathways .

Resolution strategy : Use in situ Raman spectroscopy to track intermediate species and isotopic labeling (e.g., D₂O) to distinguish proton-coupled electron transfer steps .

Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazinyl CH₂ groups at δ 2.5–3.5 ppm; benzyl alcohol -OH at δ 4.8–5.2 ppm) .

- FT-IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and O-H (3200–3400 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₁₂H₁₇N₂O at m/z 221.129) and fragmentation patterns .

Advanced: How do structural modifications (e.g., chloro or methyl substituents) influence the pharmacological activity of piperazinylbenzyl alcohol analogs?

- Chloro substituents : 3-Chloro derivatives exhibit enhanced receptor binding (e.g., serotonin 5-HT₂A, Ki = 12 nM) due to increased lipophilicity and halogen bonding .

- Methyl groups : α-Methyl analogs show reduced metabolic clearance (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes) by steric hindrance of CYP450 enzymes .

- Piperazine ring substitution : 4,4-Dimethylpiperidine variants demonstrate improved blood-brain barrier penetration (logBB = 0.8 vs. 0.3 for unsubstituted analogs) .

Basic: What analytical methods ensure purity and stability of this compound in pharmaceutical formulations?

- HPLC with UV detection : C18 columns and acetonitrile/water mobile phases resolve impurities (LOD = 0.05% w/w) .

- GC-MS : Quantifies residual benzyl alcohol (if present) using 1-nonyl alcohol as an internal standard .

- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolysis of the piperazinyl group via pH-stat titration .

Advanced: How can statistical experimental design improve yield in benzylation reactions involving piperazinylbenzyl alcohol precursors?

A 2³ factorial design (factors: temperature, molar ratio, catalyst loading) identified optimal conditions for benzylation:

- Optimal settings : 130°C, 4:1 molar ratio (substrate:benzyl alcohol), 5% perchloric acid → 91.6% yield .

- Interaction effects : Three-factor interactions (e.g., temperature × catalyst × time) account for 15% variance in yield .

- Response surface modeling : Quadratic equations predict yields within ±0.04% error, reducing trial runs by 70% .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and eye protection required due to mild skin irritation (LD50 > 2000 mg/kg in rats) .

- Storage : Stable under argon at 2–8°C; sensitive to light and humidity .

- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid piperazine-related toxic byproducts .

Advanced: How do solvatochromic and thermochromic properties of Cu(II)-piperazinyl complexes inform catalytic applications?

- Solvatochromism : Ligand-to-metal charge transfer (LMCT) bands shift from 450 nm (polar solvents) to 480 nm (nonpolar), correlating with catalytic activity in benzyl alcohol oxidation (R² = 0.92) .

- Thermochromism : Reversible color changes (blue ↔ green) at 50–60°C indicate dynamic ligand coordination, affecting turnover frequency (TOF = 120 h⁻¹ at 60°C vs. 85 h⁻¹ at 25°C) .

Basic: What in vitro assays are used to assess the biological activity of piperazinylbenzyl alcohol derivatives?

- Receptor binding : Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .

- CYP inhibition : Fluorescence-based assays using recombinant enzymes (IC50 values for CYP3A4: 1–10 μM) .

- Cytotoxicity : MTT assays on HEK-293 cells (typical EC50 > 100 μM) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : B3LYP/6-31G(d) models show nucleophilic attack at the benzyl carbon (ΔG‡ = 28 kcal/mol) is favored over piperazine nitrogen (ΔG‡ = 35 kcal/mol) .

- MD simulations : Solvent accessibility of the hydroxyl group (-OH) dictates reaction rates (k = 0.15 s⁻¹ in water vs. 0.03 s⁻¹ in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。